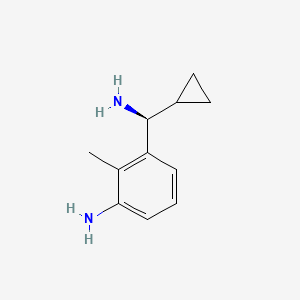
(S)-3-(Amino(cyclopropyl)methyl)-2-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-(Amino(cyclopropyl)methyl)-2-methylaniline is a compound that features a cyclopropyl group attached to an aniline moiety. The presence of the cyclopropyl group imparts unique structural and chemical properties to the compound, making it of interest in various fields such as synthetic and pharmaceutical chemistry, and chemical biology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(Amino(cyclopropyl)methyl)-2-methylaniline can be achieved through several methods. One common approach involves the Strecker synthesis, which is a preparation of α-aminonitriles. This reaction is promoted by acid, and hydrogen cyanide must be supplied or generated in situ from cyanide salts . The first step is the condensation of ammonia with an aldehyde to form an imine, followed by the addition of cyanide to generate the α-aminonitrile .
Industrial Production Methods: Industrial production methods for cyclopropane-containing compounds often involve the use of catalytic systems that enable regio-, diastereo-, and enantio-selective reactions . These methods are designed to be efficient and scalable, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-3-(Amino(cyclopropyl)methyl)-2-methylaniline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The cyclopropyl group is known for its unique reactivity, which can lead to interesting reaction pathways .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions can vary widely depending on the desired transformation, but often involve the use of catalysts to enhance reaction rates and selectivity .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield cyclopropyl ketones, while substitution reactions can introduce various functional groups onto the aniline moiety .
Wissenschaftliche Forschungsanwendungen
(S)-3-(Amino(cyclopropyl)methyl)-2-methylaniline has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be used to study the effects of cyclopropyl-containing compounds on biological systems.
Wirkmechanismus
The mechanism of action of (S)-3-(Amino(cyclopropyl)methyl)-2-methylaniline involves its interaction with specific molecular targets and pathways. The cyclopropyl group can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. This can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
(S)-3-(Amino(cyclopropyl)methyl)-2-methylaniline can be compared to other cyclopropyl-containing compounds, such as cyclopropylamines and cyclopropyl ketones. These compounds share some structural similarities but differ in their reactivity and biological activity. The unique combination of the cyclopropyl group and the aniline moiety in this compound sets it apart from other similar compounds .
List of Similar Compounds:- Cyclopropylamine
- Cyclopropyl ketone
- Cyclopropylcarbinol
Eigenschaften
Molekularformel |
C11H16N2 |
|---|---|
Molekulargewicht |
176.26 g/mol |
IUPAC-Name |
3-[(S)-amino(cyclopropyl)methyl]-2-methylaniline |
InChI |
InChI=1S/C11H16N2/c1-7-9(3-2-4-10(7)12)11(13)8-5-6-8/h2-4,8,11H,5-6,12-13H2,1H3/t11-/m0/s1 |
InChI-Schlüssel |
NPERPOYBOSQKMA-NSHDSACASA-N |
Isomerische SMILES |
CC1=C(C=CC=C1N)[C@H](C2CC2)N |
Kanonische SMILES |
CC1=C(C=CC=C1N)C(C2CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1S,4S)-6-(Difluoromethylene)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B12954979.png)
![(1R,2S)-2-([1,1'-Biphenyl]-4-yl)cyclohexanol](/img/structure/B12954982.png)
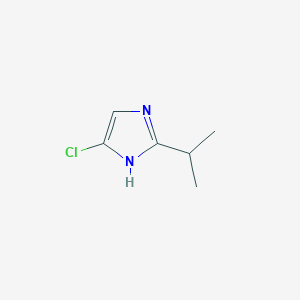

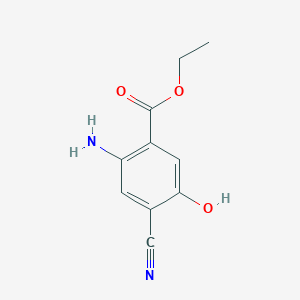
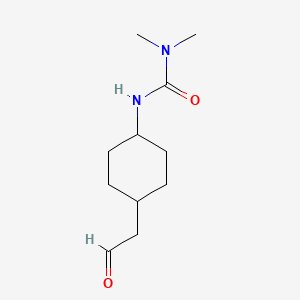
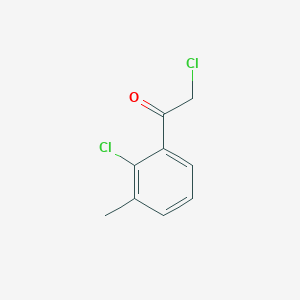
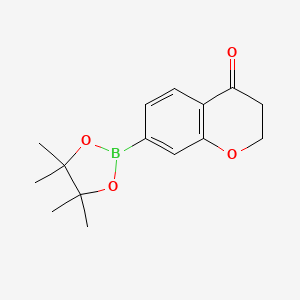

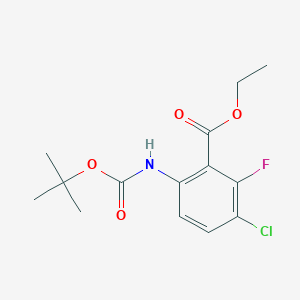
![2-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12955034.png)
![(2,2-Dioxido-1,3-dihydrobenzo[c]thiophen-5-yl)boronic acid](/img/structure/B12955037.png)
